molecular formula C24H28F2N2O5 B12731032 6alpha,9-Difluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate CAS No. 72149-69-0

6alpha,9-Difluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate

Cat. No.: B12731032
CAS No.: 72149-69-0
M. Wt: 462.5 g/mol
InChI Key: YWVJRBWFJSZGML-NECMWHKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is a synthetic corticosteroid with potent anti-inflammatory properties. It is used in various medical applications, particularly in dermatology, due to its ability to reduce inflammation and suppress immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols .

Scientific Research Applications

6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6alpha,9-Difluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity .

Properties

CAS No.

72149-69-0

Molecular Formula

C24H28F2N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

[2-[(1S,2S,4R,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H28F2N2O5/c1-12(29)33-11-20(32)24-13(10-27-28-24)6-15-16-8-18(25)17-7-14(30)4-5-21(17,2)23(16,26)19(31)9-22(15,24)3/h4-5,7,10,13,15-16,18-19,28,31H,6,8-9,11H2,1-3H3/t13-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1

InChI Key

YWVJRBWFJSZGML-NECMWHKCSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)C=NN2

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)C=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.